molecular formula C8H14N2O3S B8180986 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B8180986
M. Wt: 218.28 g/mol
InChI Key: MWTPWZNBIZUXBT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is a chemical compound with the molecular formula C8H14N2O3S. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate typically involves the reaction of 1-methylimidazole with butane-1-sulfonic acid. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of reactants and careful control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, the compound is utilized in studies involving enzyme inhibition and as a potential therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's imidazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methylimidazole

  • Butane-1-sulfonic acid

  • Imidazole derivatives

Uniqueness: 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its combination of an imidazole ring and a sulfonate group makes it particularly versatile and useful in various applications.

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Properties

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPWZNBIZUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 3
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 4
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 5
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 6
4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

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